N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine
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Description
Scientific Research Applications
Chemoenzymatic Synthesis of Key Chiral Intermediates
A study by Parker et al. (2012) outlined an efficient chemoenzymatic route for synthesizing (S)-1-Cyclopropyl-2-methoxyethanamine, a crucial chiral intermediate for a corticotropin-releasing factor-1 receptor antagonist. This process leverages leucine dehydrogenase from Thermoactinomyces intermedius for reductive amination, showcasing the compound's potential in medicinal chemistry for developing therapeutics targeting the CRF-1 receptor (Parker et al., 2012).
Analytical Detection in Forensic Toxicology
Poklis et al. (2014) developed a method using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) to detect and quantify 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine in cases of severe intoxication. This highlights the compound's relevance in forensic applications, particularly in identifying novel psychoactive substances (Poklis et al., 2014).
Synthesis of Constrained Neurotransmitter Analogues
Faler and Joullié (2007) utilized an intermolecular Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines, including constrained analogues of neurotransmitters like histamine and tryptamine. These compounds are of interest for their potential to inhibit monoamine oxidase and mimic hallucinogens, demonstrating their utility in neurochemical research (Faler & Joullié, 2007).
Microbial Transformation Studies
Schocken et al. (1997) explored the microbial transformations of the fungicide cyprodinil, indicating the broader applicability of similar compounds in studying microbial degradation pathways and the environmental fate of agrochemicals (Schocken et al., 1997).
Phosphodiesterase 4 Inhibition for Pulmonary Applications
Villetti et al. (2015) described the novel phosphodiesterase 4 (PDE4) inhibitor CHF6001, designed for inhaled administration in pulmonary diseases. This research underscores the potential of cyclopropanamine derivatives in developing targeted therapies for conditions like asthma and chronic obstructive pulmonary disease (Villetti et al., 2015).
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-16-11-6-8(7-15-9-3-4-9)2-5-10(11)17-12(13)14/h2,5-6,9,12,15H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPPMUNGJVORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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